

Navigating the Safety Profile of AZD9574: A Technical Guide

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Compound of Interest

Compound Name: AZD-9574-acid

Cat. No.: B15586719

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A Note on Terminology: While the query specified "AZD-9574-acid," the preponderance of current research and clinical data pertains to AZD9574 (also known as Palacaparib), a potent, brain-penetrant Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor. AZD-9574-acid is referenced as a chemical intermediate for research purposes, specifically for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. This guide will focus on the safety and experimental protocols associated with AZD9574, the active therapeutic agent currently under clinical investigation.

AZD9574 is a novel, orally administered drug being evaluated for the treatment of various advanced solid malignancies, including breast, ovarian, pancreatic, prostate, and glioma cancers[2]. It is designed to selectively inhibit and trap PARP1, an enzyme critical for DNA repair in cancer cells[3][4]. Its ability to cross the blood-brain barrier makes it a promising candidate for treating primary and secondary brain tumors[5][6]. The safety and tolerability of AZD9574, both as a monotherapy and in combination with other anticancer agents, are under rigorous evaluation in ongoing clinical trials[2][7][8].

Preclinical Safety and Toxicology

Preclinical studies have provided initial insights into the safety profile of AZD9574. A key finding from these experiments is an improved hematotoxicity profile for AZD9574 when compared with first-generation PARP inhibitors[6]. Rat models were utilized to assess potential hematological toxicity for both monotherapy and in combination with temozolomide (TMZ)[6][9].



These findings suggest a potentially wider therapeutic window and better tolerability, although this requires confirmation in human subjects.

Clinical Safety Evaluation: The CERTIS1 Trial

The primary investigation into the safety of AZD9574 in humans is the ongoing CERTIS1 (NCT05417594) trial[2][10]. This Phase I/IIa, multi-center, open-label study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of AZD9574[7][10].

Experimental Protocol: CERTIS1 Trial Design

The CERTIS1 study employs a modular design to evaluate AZD9574 as a monotherapy and in combination with other anti-cancer agents, such as temozolomide (TMZ), trastuzumab deruxtecan (T-DXd), and datopotamab deruxtecan (Dato-DXd)[2][8]. The study incorporates both dose escalation and dose expansion phases to determine the optimal balance between efficacy and side effects[2][11].

Key Safety Monitoring Protocols:

- Adverse Events (AEs): All unfavorable medical occurrences are meticulously recorded throughout the study[2].
- Serious Adverse Events (SAEs): Life-threatening AEs or those requiring hospitalization are closely monitored[2].
- Dose-Limiting Toxicities (DLTs): Side effects severe enough to prevent further dose increases are identified to establish the maximum tolerated dose[2].
- Laboratory Tests: Regular monitoring of hematological and other laboratory parameters is conducted[2].
- Cardiac Monitoring: Changes in heart readings (ECGs) are assessed[2].
- Vital Signs: Regular checks of vital signs are performed[2].
- Performance Status: The Eastern Cooperative Oncology Group (ECOG) performance status is used to evaluate changes in patients' overall health[2].



The study's design allows researchers to systematically gather data on the safety profile of ascending doses of AZD9574[7][8].

Quantitative Safety Data Summary

As AZD9574 is in early-phase clinical trials, comprehensive quantitative data on the incidence of all adverse events is not yet publicly available. The primary goal of the current dose-escalation phase is to establish this safety profile. The table below summarizes the key safety endpoints and parameters being actively monitored in the CERTIS1 trial.



Safety Parameter	Description	Data Source/Monitoring Method
Adverse Events (AEs)	Any unfavorable medical occurrence in a patient administered the pharmaceutical product, whether or not it is considered to be related to the treatment.	Patient reporting, clinical observation, and regular study assessments.
Serious Adverse Events (SAEs)	Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, or results in persistent or significant disability/incapacity.[2]	Immediate reporting by investigators to regulatory authorities and the study sponsor.
Dose-Limiting Toxicities (DLTs)	Pre-defined, unacceptable toxicities that occur within a specific timeframe after drug administration and are used to determine the maximum tolerated dose (MTD).[2]	Assessed during the dose- escalation phase of the clinical trial.
Hematological Toxicity	Adverse effects on blood cells, such as neutropenia, thrombocytopenia, and anemia. Preclinical data suggests an improved profile compared to older PARP inhibitors.[6]	Complete blood counts (CBCs) performed at regular intervals.
Cardiac Function	Assessment of the electrical activity and function of the heart to detect any potential cardiotoxic effects.[2]	Electrocardiograms (ECGs) at baseline and specified time points during the study.







Organ and Marrow Function

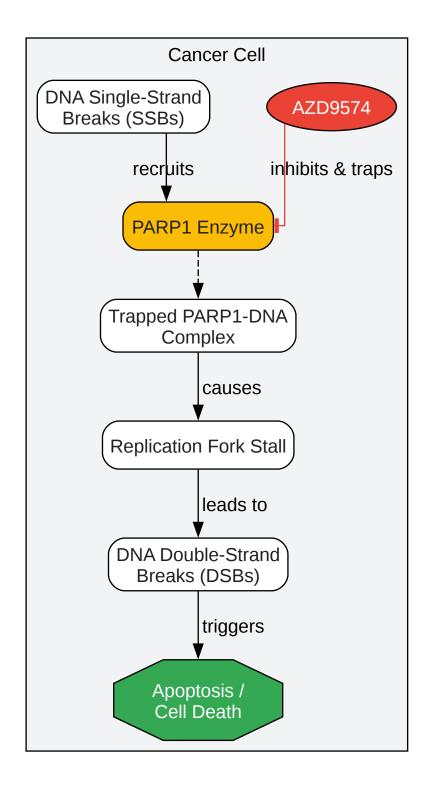
Evaluation of the function of major organs (e.g., liver, kidneys) and bone marrow to ensure patient safety.[8]

Regular blood chemistry panels and other relevant laboratory tests.

Visualizing Key Pathways and Processes

To better understand the context of AZD9574's safety evaluation, the following diagrams illustrate its mechanism of action and the clinical trial workflow for determining its safety.

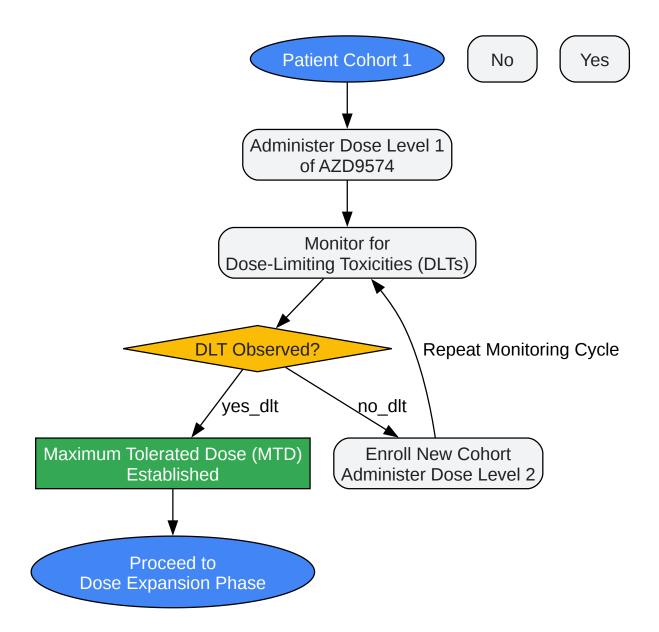




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AZD9574 Mechanism of Action.





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Clinical Trial Dose Escalation Workflow.

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